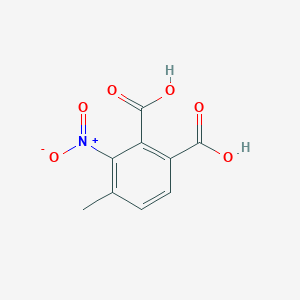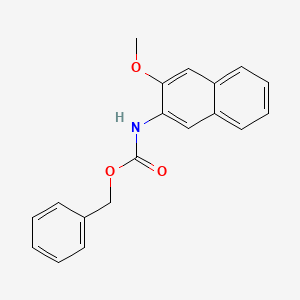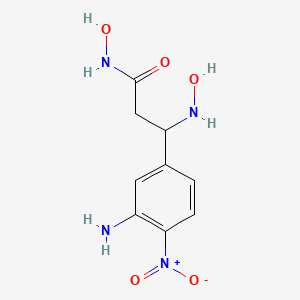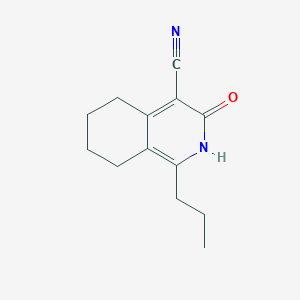
4-Vinyloxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Vinyloxazolidin-2-one is a chiral building block that has gained significant attention in the field of organic synthesis due to its versatile nature and unique properties. It is a cyclic amide that contains a vinyl group and an oxazolidinone ring . This compound is particularly valuable in synthetic organic chemistry for its use as a chiral auxiliary in stereoselective transformations .
Métodos De Preparación
The synthesis of 4-vinyloxazolidin-2-one can be achieved through various methods. One common approach involves the base- or acid-promoted cyclization of amino alcohols . Another method includes the synthesis from D-isoascorbic acid, which allows for the preparation of both enantiomers of this compound . Industrial production methods often involve the use of chiral precursors and specific reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
4-Vinyloxazolidin-2-one undergoes several types of chemical reactions, including:
Functionalization Reactions: Acylation, alkylation, and arylation reactions are commonly studied in connection with the use of chiral oxazolidin-2-ones as chiral auxiliaries.
N-Arylation: This reaction is investigated as an alternative way to prepare new linezolid analogs.
Common reagents used in these reactions include acyl chlorides, alkyl halides, and aryl halides. The major products formed from these reactions are typically functionalized oxazolidin-2-one derivatives .
Aplicaciones Científicas De Investigación
4-Vinyloxazolidin-2-one has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-vinyloxazolidin-2-one and its derivatives involves the inhibition of bacterial protein synthesis. For instance, linezolid, a derivative, binds to the 23S ribosomal RNA of the 50S subunit and prevents the formation of the 70S initiation complex, which is essential for bacterial reproduction . This mechanism ensures high antibiotic efficiency and low susceptibility to resistance mechanisms .
Comparación Con Compuestos Similares
4-Vinyloxazolidin-2-one is compared with other similar compounds, such as:
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone antibiotic that is considered more effective and tolerable than linezolid.
Eperezolid and Radezolid: Other oxazolidinone derivatives with similar antibacterial properties.
The uniqueness of this compound lies in its versatile nature and its ability to serve as a chiral auxiliary in various stereoselective transformations .
Propiedades
Fórmula molecular |
C5H7NO2 |
|---|---|
Peso molecular |
113.11 g/mol |
Nombre IUPAC |
4-ethenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C5H7NO2/c1-2-4-3-8-5(7)6-4/h2,4H,1,3H2,(H,6,7) |
Clave InChI |
WRQDRNWXVRNPFT-UHFFFAOYSA-N |
SMILES canónico |
C=CC1COC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 2,4-dichloro-8-oxo-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B13983609.png)








![2-[2-[[5-Bromo-4-(2-ethylhexyl)thiophen-2-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13983659.png)

![2-(4-(4-Chlorobenzyl)-7-fluoro-5-sulfamoyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid](/img/structure/B13983686.png)
![Ethyl 6-[1-(tert-butoxycarbonyl)piperazin-4-yl]-5-chloronicotinate](/img/structure/B13983687.png)

